molecular formula C19H21ClN4O3S B2730431 2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-74-4

2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2730431
CAS RN: 1251698-74-4
M. Wt: 420.91
InChI Key: JGAQTJDPNSERAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H21ClN4O3S and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Xu et al. (2017) discusses the synthesis of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety. Some of these derivatives displayed notable antifungal and insecticidal activities. The compounds showed significant inhibition rates against Rhizotonia cerealis and Helminthosporium maydis, as well as mortality rates against Plutella xylostella and Helicoverpa armigera. A preliminary structure-activity relationship (SAR) is also discussed in this study (Xu et al., 2017).

Herbicidal Activity

Moran (2003) presents a study involving substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which were found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This includes derivatives of the 2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one compound (Moran, 2003).

Antimicrobial Evaluation

Abdel-Motaal and Raslan (2014) conducted a study on several new substituted sulfonamides and sulfinyl compound derivatives, obtained by the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives. These compounds were screened for their antimicrobial activity, indicating potential applications in fighting microbial infections (Abdel-Motaal & Raslan, 2014).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, showing their potential for therapeutic applications (Flefel et al., 2018).

Drug Delivery and Encapsulation

Mattsson et al. (2010) researched the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage. This study could be relevant for drug delivery systems involving similar compounds, such as the one (Mattsson et al., 2010).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c1-14-8-10-22(11-9-14)28(26,27)16-6-7-18-21-24(19(25)23(18)13-16)12-15-4-2-3-5-17(15)20/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAQTJDPNSERAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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